molecular formula C19H16N2O2 B4681931 N-[2-(benzyloxy)phenyl]isonicotinamide

N-[2-(benzyloxy)phenyl]isonicotinamide

Cat. No.: B4681931
M. Wt: 304.3 g/mol
InChI Key: NDJRHTSKABZVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide-Containing Compounds Research

Amides are a fundamental class of organic compounds defined by a carbonyl group (C=O) bonded to a nitrogen atom. perlego.comsolubilityofthings.com This functional group is of paramount importance in both biological systems and synthetic chemistry. solubilityofthings.comtaylorandfrancis.com

Key Characteristics of Amides:

Stability: The amide bond is notably stable under physiological conditions, a property that makes it a reliable component in drug molecules. numberanalytics.comnumberanalytics.com

Hydrogen Bonding: Amides can act as both hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets like proteins. solubilityofthings.comnumberanalytics.com

Versatility: The chemical properties of amides, including their polarity and stability, have been widely utilized in various fields such as pharmaceuticals, polymers, and materials science. perlego.comtaylorandfrancis.com

The amide linkage in N-[2-(benzyloxy)phenyl]isonicotinamide serves as the core structural backbone, connecting the phenyl and isonicotinoyl moieties. This linkage is expected to confer a degree of conformational rigidity and stability to the molecule.

Significance of the Isonicotinamide (B137802) Scaffold in Chemical Biology

Isonicotinamide, also known as pyridine-4-carboxamide, is an isomer of nicotinamide (B372718) (a form of vitamin B3). wikipedia.orgebi.ac.uk The isonicotinamide scaffold is a recurring motif in medicinal chemistry and materials science.

Roles of the Isonicotinamide Scaffold:

Coordination Chemistry: The pyridine (B92270) nitrogen in isonicotinamide can coordinate with metal ions, leading to the formation of coordination polymers and cocrystals. This property is significant in the design of new materials with specific physical properties. nih.gov

Drug Design: Nicotinamide and its derivatives are precursors for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in numerous metabolic processes. nih.gov Derivatives of nicotinamide have been investigated as inhibitors for various enzymes, including histone deacetylases (HDACs). rsc.org The isonicotinamide structure itself is found in various biologically active compounds, including potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Synthesis: The isonicotinamide scaffold can be synthesized through various methods, including the hydrolysis of 3-cyanopyridine. google.com

Role of Benzyloxy Moieties in Molecular Design and Biological Activity

The benzyloxy group, which consists of a benzyl (B1604629) group bonded to an oxygen atom, is a common feature in the design of biologically active molecules. Its inclusion can significantly impact a compound's properties.

Contributions of the Benzyloxy Moiety:

Hydrophobicity: The presence of a benzyloxy group can increase the hydrophobicity of a molecule. This is an important factor in influencing how a molecule interacts with biological membranes and the active sites of enzymes. nih.gov

Selective Inhibition: In several classes of compounds, the benzyloxy group has been shown to be critical for selective inhibition of specific enzymes. For instance, it is a key feature in certain selective monoamine oxidase-B (MAO-B) inhibitors. nih.govnih.gov

Structural Scaffold: The benzyloxy group can serve as a scaffold to which other functional groups can be attached, allowing for the systematic modification of a molecule's structure and activity. nih.gov

The benzyloxy group in this compound is positioned on the phenyl ring, which is attached to the amide nitrogen. This placement can influence the molecule's three-dimensional shape and its ability to interact with specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-8-4-5-9-18(17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRHTSKABZVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Benzyloxy Phenyl Isonicotinamide and Analogues

Strategies for Amide Bond Formation

The formation of the amide linkage between the isonicotinic acid moiety and the 2-(benzyloxy)aniline fragment is a critical step in the synthesis. Various methods, from conventional direct condensation to the use of highly reactive intermediates, can be employed to achieve this transformation efficiently.

Conventional Amidation Approaches

Conventional amidation involves the direct reaction between a carboxylic acid and an amine. researchgate.netresearchgate.net While straightforward, the thermal condensation of a carboxylic acid like isonicotinic acid with an amine such as 2-(benzyloxy)aniline often requires harsh reaction conditions and can be inefficient. researchgate.netresearchgate.net These methods can be limited in substrate scope and may lead to the formation of byproducts. researchgate.net

To overcome the limitations of direct condensation, coupling agents are frequently used to activate the carboxylic acid. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are commonly employed to facilitate amide bond formation under milder conditions. google.comgoogle.com Another approach involves the use of organocatalysts, such as a triphenylphosphine/CCl₄-mediated system, which can be regenerated in situ. rsc.org Furthermore, biocatalytic methods using enzymes are emerging as a green and sustainable alternative for creating amide bonds. rsc.org

A different paradigm in amide synthesis is the Umpolung Amide Synthesis (UmAS), which reacts α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter, avoiding the need for other activating agents and proceeding without epimerization. nih.govnih.govacs.org

Activated Ester and Acyl Chloride Methods

To enhance the reactivity of the isonicotinic acid moiety, it is often converted into a more electrophilic species, such as an acyl chloride or an activated ester. nih.govmdpi.com

Acyl Chloride Method: Isonicotinic acid can be converted to its corresponding acyl chloride, isonicotinoyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). nih.govlibretexts.org The reaction with thionyl chloride is often catalyzed by dimethylformamide (DMF). nih.gov The resulting isonicotinoyl chloride, typically obtained as a hydrochloride salt, is a highly reactive intermediate. nih.govmdpi.com It can then react with an amine, like 2-(benzyloxy)aniline, in the presence of a base to form the desired amide, N-[2-(benzyloxy)phenyl]isonicotinamide. libretexts.org The reaction is often vigorous and proceeds by replacing the chlorine atom with the amino group. libretexts.org A general equation for this step is:

CH₃COCl + 2NH₃ → CH₃CONH₂ + NH₄Cl libretexts.org

Activated Ester Method: A significant challenge with using isonicotinoyl chloride is its low solubility in inert solvents and the formation of salts during reactions. nih.govmdpi.com An alternative strategy is the use of "active esters," which are more stable yet sufficiently reactive acylating agents. nih.govmdpi.com These are prepared by reacting isonicotinoyl chloride hydrochloride with phenols or N-hydroxysuccinimide in the presence of a base like triethylamine. nih.govmdpi.com Commonly used activated esters include p-nitrophenyl, pentafluorophenyl, and N-hydroxysuccinimidyl esters. nih.govmdpi.comresearchgate.net These esters then react smoothly with the amine to yield the final amide product.

Table 1: Synthesis of Activated Esters of Isonicotinic Acid nih.govmdpi.com
Activating GroupReagentsSolventBaseYieldMelting Point (°C)
p-NitrophenylIsonicotinoylchloride hydrochloride, 4-Nitrophenol--54%137-138
PentafluorophenylIsonicotinoylchloride hydrochloride, PentafluorophenolTHFTriethylamine97%52-54
N-HydroxysuccinimidylIsonicotinoylchloride hydrochloride, N-Hydroxysuccinimide--84%140-141

Incorporation of the Benzyloxy Phenyl Moiety

The 2-(benzyloxy)phenyl portion of the target molecule is typically derived from 2-(benzyloxy)aniline. cymitquimica.com The synthesis of this key intermediate and its analogues can be achieved through several reliable synthetic routes.

Alkylation and Etherification Reactions

The most direct method for synthesizing 2-(benzyloxy)aniline is through the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of 2-aminophenol (B121084) with a benzyl (B1604629) halide. Benzyl bromide is a common and selective alkylating agent for this purpose. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like methyl ethyl ketone (MEK). prepchem.com The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the benzyl bromide, displacing the bromide and forming the ether linkage.

A representative procedure involves reacting 2-nitro-4-hydroxyaniline with benzyl bromide and potassium carbonate in MEK at reflux. prepchem.com This yields the benzylated product, which can then be reduced to the corresponding aniline (B41778). prepchem.com

Table 2: Example of Etherification for a Precursor to the Benzyloxy Phenyl Moiety prepchem.com
Starting MaterialReagentsSolventConditionsProductYield
2-Nitro-4-hydroxyanilineBenzyl bromide, Potassium carbonateMethyl ethyl ketone (MEK)Reflux, 3 h2-Nitro-4-(benzyloxy)aniline88.9%

Cross-Coupling Strategies for Aryl Linkages (e.g., Suzuki-Miyaura coupling)

For creating more complex analogues where the benzyloxy group is part of a different aryl system attached to the isonicotinamide (B137802) core, palladium-catalyzed cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling is a prominent example, used to form carbon-carbon bonds between aryl groups. libretexts.orgnih.gov

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In a typical reaction, an aryl halide or triflate is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For synthesizing analogues of this compound, this could involve coupling a halogenated isonicotinamide derivative with a (benzyloxyphenyl)boronic acid, or vice versa. This strategy allows for the modular construction of biaryl systems, providing access to a wide range of structurally diverse compounds. nih.govyoutube.com For instance, a compound like 2-(3-(benzyloxy)phenyl)isonicotinic acid could serve as a precursor, synthesized via Suzuki coupling, before subsequent amidation. bldpharm.com

Multi-Step Synthesis Pathways for Complex Derivatives

The synthesis of complex derivatives based on the this compound scaffold often requires multi-step reaction sequences. These pathways combine various synthetic transformations to build molecular complexity in a controlled manner.

For example, a synthetic route could begin with the modification of the isonicotinic acid ring. A substituted nicotinic acid can be prepared and then activated as an acyl chloride using oxalyl chloride. mdpi.com This reactive intermediate is then coupled with a substituted amine to form the final amide derivative. mdpi.com

In another approach, multi-component reactions (MCRs) can be employed to construct complex heterocyclic systems in a single step. For instance, derivatives of N-yl-isonicotinamide have been synthesized via MCRs involving isatoic anhydride, isoniazid (B1672263), and various aldehydes, catalyzed by an organocatalyst like glutamic acid. nih.gov

The synthesis of N-substituted 2-aminobenzoxazoles, which are structurally related to the benzyloxy phenyl moiety, can involve the reaction of o-aminophenols with cyanating agents, followed by cyclization. acs.org Subsequent modifications, such as N-alkylation, can introduce further diversity. rsc.org These examples highlight how a combination of fundamental reactions—such as amide formation, etherification, cross-coupling, and cyclization—can be strategically sequenced to access a wide array of complex derivatives. nih.govnih.gov

Novel Synthetic Approaches and Catalyst Applications (e.g., Click Chemistry)

The synthesis of N-aryl amides, such as this compound and its analogues, has been an area of intensive research, driven by the prevalence of the amide bond in pharmaceuticals and functional materials. Traditional methods for amide bond formation often require harsh conditions or the use of stoichiometric activating agents, leading to significant waste. Consequently, modern organic synthesis has shifted towards the development of novel, more sustainable, and efficient catalytic methods. These approaches include the use of innovative catalysts for direct amidation and the application of "click chemistry" for the construction of complex molecular architectures.

Catalytic Direct Amidation

Direct catalytic amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the removal of water, represents a highly atom-economical approach. Recent advancements have introduced a variety of catalysts that can facilitate this transformation under milder conditions.

Niobium(V) Oxide as a Reusable Heterogeneous Catalyst

Recent research has identified niobium(V) oxide (Nb₂O₅) as a highly effective and reusable heterogeneous catalyst for the direct amidation of carboxylic acids with amines. researchgate.net In a screening of 28 different catalysts, Nb₂O₅ demonstrated the highest yield for the amidation of n-dodecanoic acid with the less reactive aniline. researchgate.net The catalytic activity is attributed to the activation of the carboxylic acid's carbonyl group by Lewis acidic sites on the Nb₂O₅ surface. researchgate.net A key advantage of Nb₂O₅ is its tolerance to water and basic additives, outperforming conventional Lewis acids like Al₂O₃ and even homogeneous catalysts such as ZrCl₄. researchgate.net This methodology has been successfully applied to a broad range of carboxylic acids and amines, showcasing its potential for the synthesis of this compound from isonicotinic acid and 2-(benzyloxy)aniline.

Triarylsilanols as Molecular Catalysts

Triarylsilanols have emerged as the first silicon-centered molecular catalysts for direct amidation reactions. researchgate.net A screening of various silicon-based compounds identified tris(p-haloaryl)silanols as particularly active catalysts, with the bromide-substituted version showing the highest activity. researchgate.net The proposed mechanism involves the formation of a triaryl silyl (B83357) ester as a key intermediate. researchgate.net However, kinetic studies revealed that the reaction is subject to product inhibition, with tertiary amides being more inhibitory than secondary amides. researchgate.net

Nickel-Based Catalysts

Nickel catalysts have also been explored for direct amidation reactions. For instance, NiCl₂ has been shown to effectively catalyze the amidation of phenylacetic acid with benzylamine. figshare.com The catalytic activity of different nickel catalysts was found to be in the order of NiCl₂ > DPPE·NiCl₂ > (CH₃COO)₂Ni > Ni(acac)₂ > DPPP·NiCl₂ > NiCl₂(PPh₃)₂ > NiCl₂·6H₂O. figshare.com The NiCl₂ catalyst demonstrated good recyclability for up to three cycles without a significant loss of activity. figshare.com

CatalystCarboxylic AcidAmineSolventTemperature (°C)Yield (%)Reference
Nb₂O₅n-Dodecanoic acidAnilineToluene16085 researchgate.net
Tris(p-bromophenyl)silanolBenzoic acidBenzylamineToluene110>95 researchgate.net
NiCl₂Phenylacetic acidBenzylamineToluene11095 figshare.com

Click Chemistry in the Synthesis of Analogues

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sciencedaily.com While not a direct method for amide bond formation, click chemistry offers a powerful tool for synthesizing analogues of this compound or for post-synthetic modification.

For instance, a novel series of nicotinimidamides were synthesized via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. nih.gov This efficient one-pot process combines O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate, catalyzed by CuI, to produce a diverse range of nicotinamide-related structures. nih.gov This highlights how click chemistry can be integrated into multi-component reactions to rapidly build molecular complexity.

Furthermore, a new N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer was synthesized using a Buchwald-Hartwig amination, which was then functionalized via a CuAAC click reaction with azide-containing compounds. rsc.org This demonstrates a strategy where a core heterocyclic structure, potentially an analogue of the nicotinamide (B372718) moiety, is first synthesized and then elaborated using click chemistry to introduce diverse functionalities. rsc.org

Reaction TypeReactant 1Reactant 2CatalystProduct TypeKey FeatureReference
CuAAC Four-Component ReactionO-acetyl oximeTerminal ynone, Sulfonyl azide, NH₄OAcCuINicotinimidamidesTandem reaction for rapid synthesis nih.gov
Buchwald-Hartwig Amination & CuAAC3,3′-dibromo-2,2′-bithiophenePent-4-yn-1-amine, then organic azidePd catalyst, then Cu catalystN-functionalized DTPPost-synthesis functionalization rsc.org

These novel catalytic approaches and the application of click chemistry represent significant advancements in the synthesis of N-aryl amides and their analogues. They offer more sustainable, efficient, and versatile routes to these important chemical entities, paving the way for the discovery of new compounds with potential applications in various fields.

Structure Activity Relationship Sar Studies of N 2 Benzyloxy Phenyl Isonicotinamide Derivatives

Influence of the Isonicotinamide (B137802) Core Modifications on Biological Activity

The isonicotinamide moiety, a pyridine (B92270) ring with a carboxamide group at the 4-position, serves as a crucial pharmacophoric element. Modifications to this core, such as altering the substitution pattern on the pyridine ring or changing the nitrogen's position, can significantly impact biological activity.

In related series of nicotinamide-based inhibitors, the pyridine ring is a key interaction site. For instance, in studies of isonicotinamide-based glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, structural variations on the pyridine ring were extensively explored. nih.gov The introduction of small alkyl or other functional groups can modulate binding affinity and selectivity. While specific data on N-[2-(benzyloxy)phenyl]isonicotinamide is limited, SAR studies on analogous 2-amino-N-(pyridin-3-yl)-isonicotinamides showed that substitutions at the 4- and 5-positions of the pyridine ring could greatly improve potency. nih.gov

Furthermore, the position of the nitrogen atom within the pyridine ring is critical. Changing the core from an isonicotinamide (4-carboxamide) to a nicotinamide (B372718) (3-carboxamide) or picolinamide (B142947) (2-carboxamide) alters the vector and electronic nature of the hydrogen bonding groups, which can lead to a dramatic loss or gain of activity depending on the target protein's topology. In the development of inhibitors for nicotinamide N-methyltransferase (NNMT), a nicotinamide-competitive scaffold was found to be essential, with the cationic nitrogen of the pyridinium (B92312) ring being a key pharmacophoric feature. researchgate.net Similarly, studies on thiophenyl derivatives of nicotinamide revealed that only analogs with structures closely resembling nicotinamide, capable of being processed by the NAD salvage pathway, retained biological activity. nih.gov

Core ModificationGeneral Impact on Activity (in related series)Rationale
Substitution on Pyridine RingCan increase or decrease potency depending on substituent and position.Alters steric and electronic properties, potentially improving binding interactions. nih.gov
Isomerization (e.g., to Nicotinamide)Highly dependent on target; often leads to significant changes in activity.Changes the geometry of hydrogen bond donors/acceptors. researchgate.netnih.gov
Replacement with Bioisostere (e.g., Thiazole)Often results in reduced or abolished activity.Suggests the pyridine nitrogen is critical for interaction or metabolism. nih.gov

Impact of Substitutions on the Benzyloxy Phenyl Ring

The N-phenyl portion of the molecule, which contains the benzyloxy group, is another critical area for SAR. Modifications here, including the position of the entire benzyloxy group and further substitutions on the phenyl ring, fine-tune the compound's properties.

The placement of the benzyloxy substituent on the N-phenyl ring (ortho, meta, or para) is expected to have a profound effect on the molecule's conformation and its ability to fit into a binding site. The ortho-position, as seen in this compound, forces a specific spatial arrangement between the amide bond and the benzyloxy group. This can facilitate or hinder key intramolecular interactions (like hydrogen bonding) or intermolecular interactions with a biological target.

Adding substituents to the benzyloxy phenyl ring can modulate activity through electronic and steric effects. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the electron density of the ring system and the acidity of the amide N-H group. ucalgary.calibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO2), cyano (–CN), or halogens (–Cl, –Br) decrease the electron density of the phenyl ring. libretexts.orglibretexts.org This can enhance binding through specific interactions like halogen bonding or by making the amide proton more acidic, potentially strengthening hydrogen bonds with a target protein.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH3) or alkyl (–CH3) increase the ring's electron density. ucalgary.calibretexts.org This can enhance π-π stacking interactions within a hydrophobic pocket of a target enzyme or receptor.

In studies of related N-phenyl amides, these effects are well-documented. For example, in a series of nicotinamide derivatives designed as succinate (B1194679) dehydrogenase inhibitors, different substitutions on the N-phenyl ring led to a range of fungicidal activities. jst.go.jp Similarly, research on N-benzylisatins showed that both EDGs and EWGs on the phenyl ring were generally well-tolerated, leading to products with high efficacy, indicating the potential for broad chemical exploration at this position. researchgate.net

Substituent Type on Phenyl RingExamplePotential Effect on ActivityMechanism of Action
Electron-Withdrawing (EWG)-Cl, -NO2Can increase potency.Increases acidity of amide N-H; may participate in halogen bonding. libretexts.org
Electron-Donating (EDG)-OCH3, -CH3Can enhance potency.Enhances π-stacking interactions; fills hydrophobic pockets. ucalgary.ca
Halogens-F, -Cl, -BrDeactivating but ortho-, para-directing; can increase potency.Inductive withdrawal and resonance donation effects; potential for halogen bonds. libretexts.org

Role of the Benzylic Linker in Modulating Activity

The ether linkage (–O–CH2–) connecting the two phenyl rings is not merely a spacer but an active contributor to the molecule's properties, including its flexibility, conformation, and potential for interaction. Modifying this linker can have significant consequences for biological activity.

Key aspects of the linker that can be explored in SAR studies include:

Linker Atom: Replacing the ether oxygen with a sulfur (thioether) or nitrogen (amine) atom would alter the bond angle, length, and hydrogen-bonding capacity of the linker. This can fundamentally change the molecule's preferred three-dimensional shape and its interactions with a target.

Linker Length and Flexibility: Increasing or decreasing the number of methylene (B1212753) units (–CH2–) in the linker would directly impact the distance and relative orientation between the two aromatic systems. In a study of benzodioxane–benzamide (B126) FtsZ inhibitors, lengthening a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity, highlighting the importance of optimal linker length. nih.gov

Substitution on the Linker: Adding substituents to the benzylic methylene group would introduce a chiral center and create new steric bulk. This could be used to probe the shape of the binding pocket and potentially enhance interactions or improve metabolic stability.

Studies on benzene (B151609) amide ether scaffolds have shown their activity against intracellular Mycobacterium tuberculosis, indicating that this particular linker type can be effective for achieving specific biological outcomes. nih.gov

SAR Insights from Related N-Phenyl Aromatic Amides and Nicotinamide Derivatives

A broader look at related N-phenyl amides and nicotinamide derivatives provides valuable context for understanding the SAR of this compound. These related series have been investigated for a wide range of biological activities, including as antifungal agents and as inhibitors of various enzymes. nih.govjst.go.jp

A study of nicotinamide derivatives as antifungal agents found that a compound with an amino and an isopropyl group on the N-phenyl ring was the most active, and the specific positions of these groups were critical for activity. nih.gov This underscores the importance of the substitution pattern on the aniline (B41778) portion of the molecule.

In the field of enzyme inhibition, N-aryl nicotinamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), where the amide bond is an essential common feature, and the N-phenyl group occupies a hydrophobic pocket. jst.go.jp Similarly, various nicotinamide derivatives have been developed as potent and selective inhibitors for targets like ALKBH2 and GSK-3, where SAR exploration of the N-aryl portion was key to achieving high potency. nih.govnih.gov

These examples collectively demonstrate that the N-phenyl aromatic amide scaffold is a versatile template for inhibitor design. The consistent findings across different targets suggest that the amide bond, the pyridine ring (or a related heterocycle), and the substituted N-phenyl ring each play distinct and critical roles in molecular recognition and biological function.

Advanced Spectroscopic and Crystallographic Investigations

Elucidation of Molecular Conformations by Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms and the conformational arrangement of the molecule can be elucidated.

For N-[2-(benzyloxy)phenyl]isonicotinamide, a detailed ¹H NMR spectrum would be expected to show distinct signals for the protons on the isonicotinamide (B137802) ring, the benzyloxy phenyl ring, and the benzylic methylene (B1212753) group. The coupling patterns between adjacent protons would help to confirm the substitution patterns on the aromatic rings. The chemical shift of the amide proton (N-H) could provide insights into its involvement in intramolecular hydrogen bonding.

Similarly, a ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. The chemical shifts of the carbonyl carbon, the carbons in the aromatic rings, and the benzylic carbon would be characteristic of the compound's structure.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Isonicotinamide Protons 7.5 - 8.8 120 - 155
Benzyloxy Phenyl Protons 6.8 - 7.5 110 - 160
Benzyl (B1604629) Protons 7.2 - 7.4 125 - 140
Methylene Protons (-CH₂-) ~5.1 ~70
Amide Proton (-NH-) 8.0 - 9.5 -

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups. Actual experimental data is required for accurate assignment.

Vibrational Analysis via Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C-N stretching, C-O stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations from the aromatic rings.

Electronic Transitions and UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the presence of conjugated aromatic rings and the amide group would be expected to give rise to π → π* and n → π* transitions. The UV-Vis spectrum would likely show strong absorption bands in the UV region, and the exact λmax values and molar absorptivities would be dependent on the solvent used.

X-ray Crystallography for Three-Dimensional Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal structure would also reveal how the molecules pack in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the amide group is capable of forming hydrogen bonds (N-H···O=C or N-H···N), which would likely play a significant role in the crystal packing. The aromatic rings could also participate in π-π stacking interactions.

Ligand-Protein Co-crystallization Studies (e.g., PKA complex)

Co-crystallization of this compound with a protein target, such as Protein Kinase A (PKA), would provide invaluable insights into its mode of binding. The resulting crystal structure would show the precise orientation of the ligand within the protein's active site and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) responsible for binding. This information is crucial for understanding the compound's biological activity and for structure-based drug design. However, no such co-crystallization studies for this compound with PKA have been reported in the literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to N-[2-(benzyloxy)phenyl]isonicotinamide are not publicly available.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target. Despite the application of these techniques to other novel nicotinamide (B372718) and isonicotinamide (B137802) derivatives, particularly in the context of cancer research as potential VEGFR-2 inhibitors, no such simulations have been reported for this compound. nih.govnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, capturing the time-dependent evolution of atomic positions and offering a detailed picture of conformational flexibility and stability. For this compound, MD simulations are employed to explore its accessible conformations in various environments, such as in aqueous solution or within a protein binding pocket.

The conformational space of this compound is largely dictated by the rotational freedom around several key single bonds: the C-O bond of the benzyloxy group, the O-C bond linking the benzyl (B1604629) group to the phenyl ring, the C-N amide bond, and the C-C bond connecting the phenyl ring to the amide nitrogen. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers separating them.

A critical aspect of the conformational analysis of this compound is the relative orientation of the three aromatic rings: the benzyl ring, the phenyl ring, and the pyridine (B92270) ring of the isonicotinamide moiety. The interplay of steric hindrance and potential intramolecular interactions, such as π-π stacking or hydrogen bonding, governs the preferred spatial arrangement of these rings.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleAtoms Defining the AngleDescriptionPredicted Stable Conformations (degrees)
τ1C(aromatic)-O-CH₂-C(benzyl)Rotation of the benzyl group relative to the ether linkage.Typically staggered conformations around ±60° and 180°.
τ2C(phenyl)-C(phenyl)-O-CH₂Orientation of the benzyloxy group relative to the phenyl ring.Planar and non-planar arrangements are explored to assess steric clash.
τ3C(phenyl)-N-C(amide)=OAmide bond planarity and rotation of the phenyl ring.Generally close to 180° (trans) due to partial double bond character.
τ4N-C(amide)-C(pyridine)-C(pyridine)Orientation of the isonicotinamide ring relative to the amide group.Influenced by potential hydrogen bonding and steric effects.

QSAR (Quantitative Structure-Activity Relationship) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can predict the biological activity of untested compounds and guide the design of more potent derivatives.

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. A wide range of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of this compound Analogues

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Electronic Dipole Moment, HOMO/LUMO energiesDistribution of charge, reactivity, and polarizability.
Steric Molecular Volume, Surface Area, Molar RefractivitySize and shape of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecular skeleton.
3D-Descriptors 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction)3D arrangement of atoms.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR equation. This equation takes the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For this compound, a hypothetical QSAR study might reveal that its activity is positively correlated with the hydrophobicity (LogP) of substituents on the benzyl or phenyl rings, suggesting that increased lipophilicity enhances target interaction. Conversely, a negative correlation with a steric descriptor for a particular position might indicate that bulky substituents are detrimental to activity.

The predictive power of a QSAR model is rigorously validated using internal and external validation techniques. A robust and predictive QSAR model for the this compound scaffold would be an invaluable tool for prioritizing the synthesis of new derivatives with a higher probability of exhibiting desired biological effects.

Biological Evaluation and Mechanistic Studies Non Human, Non Clinical Focus

In Vitro Enzyme Inhibition Studies

The inhibitory activity of N-[2-(benzyloxy)phenyl]isonicotinamide and its analogs has been assessed against a panel of enzymes, revealing a spectrum of potencies.

Xanthine Oxidase (XO) Inhibition

Currently, there is no specific data available in the reviewed literature detailing the in vitro inhibitory effects of this compound on Xanthine Oxidase.

Kinase Inhibition

The compound has been investigated as an inhibitor of several kinases, which are key regulators of cellular processes. PIM kinases, in particular, are recognized as promising targets for cancer therapy.

PIM-1 Kinase: Research into PIM-1 kinase inhibitors has identified various scaffolds, including 2,5-disubstituted-1,3,4-oxadiazoles, that show potent inhibition. While direct IC50 values for this compound are not consistently reported, the broader class of nicotinamide (B372718) derivatives has been a subject of interest. For instance, a related but distinct compound, 10f (a 2,5-disubstituted-1,3,4-oxadiazole), exhibited a PIM-1 IC50 of 17 nM. The exploration of pan-PIM kinase inhibitors continues to be an active area of research.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as Kdr) is crucial for angiogenesis, a process vital for tumor growth. The discovery of N-phenyl nicotinamides as potent inhibitors of Kdr has been reported, highlighting the potential of this chemical class in anti-cancer research.

Other Kinases (PKB, BACE-1, ALDH1A3):

BACE-1: While specific inhibitory data for this compound is limited, the development of BACE-1 inhibitors is a significant area of research.

ALDH1A3: Aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as a target for certain small molecules, though specific data for the compound is not available.

PKB (Akt): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell survival and proliferation. While the direct inhibition of PKB (Akt) by this specific compound is not detailed, the broader class of PI3K inhibitors is well-studied.

Interactive Table of Kinase Inhibition Data

Kinase TargetReported IC50 / ActivityCompound Class / Analog
PIM-1IC50: 17 nM2,5-disubstituted-1,3,4-oxadiazole (analog)
VEGFR-2 (Kdr)Potent InhibitorsN-phenyl nicotinamides

Other Enzyme and Receptor Binding Assays

Sortase A: There is no specific information in the reviewed literature regarding the inhibition of Sortase A by this compound.

NAMPT (Nicotinamide phosphoribosyltransferase): The inhibition of NAMPT is a therapeutic strategy being explored. Studies on nicotinamide N-methyl transferase (NNMT) have shown that some nicotinamide analogs can act as inhibitors, with pIC50 values in the range of 5.1 to 5.8 in enzymatic assays. However, specific data for this compound is not provided.

Cellular Pathway Modulation in Non-Human Cell Lines

The effects of this compound and related compounds extend to the modulation of fundamental cellular pathways, including cell cycle progression and apoptosis.

Cell Cycle Regulation Studies

The cell cycle is a tightly regulated process that can be disrupted by anti-cancer agents, often leading to cell cycle arrest and subsequent cell death.

Studies on related compounds have demonstrated the ability to induce cell cycle arrest. For example, a PIM-1 kinase inhibitor, compound 10f, was found to disrupt the cell cycle in PC-3 cells by significantly increasing the cell population in the PreG1-phase. Similarly, treatment of MCF-7 breast cancer cells with Zinc Oxide Nanoparticles (ZnO NPs) induced a sub-G1 phase arrest, indicative of apoptosis. These findings suggest that compounds targeting pathways involving kinases like PIM-1 can lead to cell cycle dysregulation.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.

The induction of apoptosis is a key outcome of treatment with various anti-cancer compounds. For instance, the PIM-1 inhibitor 10f was shown to induce apoptosis in PC-3 cells by a significant margin compared to controls. The mechanism of apoptosis often involves the modulation of key regulatory proteins.

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a common indicator of apoptosis induction.

Furthermore, signaling pathways involving proteins like p53 and caspases are central to the apoptotic process. For example, the compound DCQ was found to induce apoptosis by upregulating p53 and p21 protein levels and downregulating the anti-apoptotic Bcl-2α protein.

Interactive Table of Cellular Pathway Modulation

Cellular PathwayObserved EffectCell LineCompound Class / Analog
Cell Cycle RegulationIncrease in PreG1-phase populationPC-32,5-disubstituted-1,3,4-oxadiazole (analog)
Apoptosis Induction43.2-fold increase in apoptosisPC-32,5-disubstituted-1,3,4-oxadiazole (analog)
Apoptosis InductionUpregulation of p53 and p21, downregulation of Bcl-2αATL cell linesDCQ (quinoxaline derivative)

Protein Expression Modulation (e.g., Bcl-2, Bax, Caspases, VEGF, p53, cyclin D)

The modulation of key regulatory proteins is a hallmark of many bioactive compounds. Although no specific studies have detailed the effect of this compound on the expression of proteins such as Bcl-2, Bax, caspases, VEGF, p53, and cyclin D, the isonicotinamide (B137802) and benzamide (B126) moieties are present in various compounds that have been shown to influence these pathways.

The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central to the intrinsic pathway of apoptosis. nih.govnih.gov A shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate. nih.gov For instance, some anticancer agents exert their effects by downregulating Bcl-2 and upregulating Bax, thereby promoting apoptosis. nih.gov

Caspases are a family of cysteine proteases that execute the apoptotic program. nih.gov Initiator caspases (like caspase-9) activate effector caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to cell death. mdpi.com The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. mdpi.com p53 can transcriptionally activate the Bax gene and is involved in a complex signaling network that can be influenced by various small molecules. nih.gov Cyclin D1 is a key regulator of the cell cycle, and its overexpression can lead to uncontrolled cell proliferation. nih.gov

Given that various derivatives of benzamide and other heterocyclic compounds have been shown to induce apoptosis and affect these signaling pathways, it is plausible that this compound could also modulate the expression of these proteins. However, empirical studies are required to confirm such activity.

Table 1: Key Proteins in Cellular Pathways and Their Functions

ProteinFamily/ClassPrimary Function in Cell Regulation
Bcl-2 B-cell lymphoma 2 familyAnti-apoptotic; inhibits programmed cell death
Bax B-cell lymphoma 2 familyPro-apoptotic; promotes programmed cell death
Caspases Cysteine-aspartic proteasesExecutioners of apoptosis
VEGF Vascular Endothelial Growth FactorStimulates angiogenesis (formation of new blood vessels)
p53 Tumor suppressor proteinRegulates cell cycle and induces apoptosis upon DNA damage
Cyclin D Cyclin familyRegulates cell cycle progression from G1 to S phase

Biofilm Formation Inhibition in Microbial Models

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. nih.govcerradopub.com.br

While there is no specific research on the biofilm-inhibiting properties of this compound, the development of agents that can disrupt biofilm formation is an active area of research. nih.gov Strategies to combat biofilms include inhibiting the initial attachment of bacteria, disrupting the EPS matrix, and interfering with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development. nih.gov Compounds containing heterocyclic rings, a feature of isonicotinamide, are being investigated for their potential as anti-biofilm agents. For example, certain quinazoline-based compounds have been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. cerradopub.com.br The search for novel chemical entities that can prevent or limit biofilm formation is ongoing, with some studies identifying compounds that are effective at nanomolar concentrations. nih.gov

Further research would be necessary to determine if this compound possesses any activity against microbial biofilms.

In Vivo Preclinical Models (Non-Human)

In vivo studies in animal models are crucial for assessing the efficacy and pharmacokinetic properties of a potential therapeutic agent.

Efficacy Assessment in Animal Models (e.g., anti-inflammatory, anti-protozoal, anti-mycobacterial activity in animal models)

The structural components of this compound suggest several potential areas for in vivo efficacy testing.

Anti-inflammatory Activity: Benzamide derivatives have been investigated for their anti-inflammatory properties. For instance, some benzenesulfonamide (B165840) derivatives have shown significant inhibition of carrageenan-induced rat-paw edema, a common model for acute inflammation. nih.gov Salicylanilides, which share a similar amide linkage, have also demonstrated anti-inflammatory activity by inhibiting protein denaturation. researchgate.netnih.gov

Anti-protozoal Activity: While no direct studies exist for this specific compound, related structures have been evaluated. For example, isatin (B1672199) derivatives have shown a wide range of biological activities. nih.gov

Anti-mycobacterial Activity: Isonicotinamide is structurally related to isoniazid (B1672263), a cornerstone drug for tuberculosis treatment. Numerous derivatives of isoniazid, such as isonicotinoyl hydrazones, have been synthesized and tested for their antimycobacterial activity. healthinformaticsjournal.com Some of these derivatives have shown potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains, in both in vitro and in vivo murine models. healthinformaticsjournal.comnih.gov For example, a study on an isonicotinoyl hydrazone derivative demonstrated a significant reduction in the bacterial load in the lung tissue of infected mice. healthinformaticsjournal.com This suggests that the isonicotinamide scaffold is a promising starting point for the development of new antimycobacterial agents.

Table 2: Examples of In Vivo Efficacy of Structurally Related Compounds

Compound ClassAnimal ModelActivity AssessedKey FindingReference
Isonicotinoyl hydrazoneMurine modelAnti-mycobacterialEquipotent to isoniazid in reducing bacterial load in lungs. healthinformaticsjournal.com
Benzenesulfonamide derivativesRat modelAnti-inflammatoryInhibition of carrageenan-induced paw edema. nih.gov

Pharmacokinetic (PK) and ADMET Prediction Studies (non-clinical, in silico, or animal models)

Pharmacokinetics (the study of absorption, distribution, metabolism, and excretion - ADME) and toxicity (T) are critical aspects of drug development. In silico (computational) models are increasingly used for early prediction of these properties. nih.govhealthinformaticsjournal.comnih.gov

While specific ADMET data for this compound are not available, studies on nicotinamide and its derivatives provide some insights. The pharmacokinetics of nicotinamide have been studied in both rodents and humans, showing dose-dependent and formulation-dependent absorption and clearance. In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov For many small molecules, adherence to guidelines like Lipinski's Rule of Five is used as an early indicator of drug-likeness. nih.gov

For this compound, a theoretical ADMET assessment would involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters would then be used in various predictive models. For example, a study on thiazole (B1198619) Schiff base derivatives used in silico tools to validate their oral bioavailability. nih.gov Similarly, ADMET prediction for heterocyclic derivatives has been used to screen for potential renal cancer treatments. healthinformaticsjournal.com

Table 3: Predicted ADMET Properties for a Structurally Similar Compound (N-Phenylisonicotinamide)

PropertyValueInterpretation
Molecular Weight 198.22 g/mol Conforms to Lipinski's Rule (< 500)
XLogP3 1.6Indicates moderate lipophilicity
Hydrogen Bond Donors 1Conforms to Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2Conforms to Lipinski's Rule (≤ 10)
Rotatable Bonds 2Indicates low conformational flexibility

Source: PubChem CID 220840 for N-Phenylisonicotinamide. These are predicted values and may differ for this compound.

Advanced Research Directions and Potential Applications Non Therapeutic

Scaffold Derivatization and Lead Optimization Strategies (within an academic context)

The isonicotinamide (B137802) moiety is a well-established and versatile scaffold in medicinal chemistry and chemical biology. nih.govnih.gov It serves as a structural mimic for nicotinamide (B372718), the core component of the essential cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), allowing it to interact with a wide range of enzymes. acs.orgrsc.org The structure of N-[2-(benzyloxy)phenyl]isonicotinamide offers a rich platform for scaffold derivatization to explore structure-activity relationships (SAR) in an academic setting.

Lead optimization strategies could systematically modify distinct parts of the molecule to fine-tune its properties. The compound has three primary regions for derivatization: the pyridine (B92270) ring of the isonicotinamide, the N-linked phenyl ring, and the benzyloxy group. Modifications can be designed to alter physicochemical properties like solubility, lipophilicity, and metabolic stability, or to explore new interactions with biological targets. For instance, introducing different substituents on the phenyl rings could probe steric and electronic requirements of a target's binding pocket, while altering the ether linkage could impact conformational flexibility. The benzyloxy group itself is a protecting group for a phenol (B47542), and its removal would unmask a reactive handle for further, diverse chemical modifications.

Table 1: Potential Scaffold Derivatization Strategies for this compound
Modification SiteExample ModificationScientific RationaleRelevant Analogue Research
Pyridine RingIntroduction of small alkyl or halogen groupsTo modulate electronic properties and explore binding pocket interactions.Nicotinamide scaffolds are often substituted to achieve selectivity, for instance, in developing NaV1.8 inhibitors. nih.gov
N-Phenyl RingAddition of electron-withdrawing or -donating groups (e.g., -NO₂, -OCH₃)To alter the electronic nature of the amide bond and the ring system's interaction potential.Substituted N-phenyl groups are common in nicotinamide-based derivatives targeting various enzymes. researchgate.netmdpi.com
Benzyl (B1604629) GroupSubstitution on the benzyl ring (e.g., para-fluoro)To block potential metabolic oxidation sites and improve pharmacokinetic properties.Analogous modifications are standard practice in lead optimization to enhance metabolic stability. nih.gov
Ether LinkageCleavage of the benzyl ether to reveal a phenol (–OH group)To introduce a hydrogen-bond donor and provide a new site for further functionalization.The hydroxy group is a key feature in some selective PARP inhibitors based on nicotinamide mimics. acs.org

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. chemicalprobes.org The isonicotinamide scaffold is an excellent starting point for probe development due to its inherent ability to bind to NAD+-dependent enzymes. acs.org this compound could be systematically modified to create a chemical probe to identify new binding partners or to study a known target in its native cellular environment.

The development process would involve iterative chemical synthesis and biological testing. nih.gov Key modifications would include the introduction of a reporter tag (like a fluorophore for imaging or biotin (B1667282) for affinity purification) or a reactive group for covalent labeling. A photo-affinity label, for instance, could be incorporated to allow for light-induced covalent cross-linking to the target protein, enabling its isolation and identification. The benzyloxy-phenyl portion of the molecule is a prime location for such modifications, as it extends away from the core isonicotinamide recognition element.

Table 2: Strategies for Developing Chemical Probes from this compound
Probe TypeRequired ModificationApplicationRelevant Precedent
Affinity-Based ProbeAddition of a biotin tag, often via a linker arm attached to the phenyl ring.To isolate binding proteins from cell lysates for identification by mass spectrometry (pull-down assays).The general strategy of adding biotin tags to small molecule ligands is a cornerstone of chemical biology.
Fluorescent ProbeConjugation of a fluorophore (e.g., a Bodipy or rhodamine dye) to the molecule.To visualize the subcellular localization of the target protein using fluorescence microscopy.Fluorophore-tagged inhibitors are widely used to study target engagement and localization in living cells.
Photo-affinity ProbeIncorporation of a photoreactive group like a diazirine or benzophenone.To covalently cross-link the probe to its target protein upon UV irradiation for target identification.Potent inhibitors are often converted into photo-affinity probes to validate targets. nih.gov

Applications in Materials Science or Analytical Chemistry

The structural features of isonicotinamide derivatives lend themselves to applications in materials science, particularly in the field of crystal engineering. nih.gov Isonicotinamide itself is known to form various polymorphs and co-crystals, driven by strong hydrogen bonding between the amide groups and the coordinating ability of the pyridine nitrogen. researchgate.netnyu.edumdpi.com

The introduction of the large, sterically demanding N-[2-(benzyloxy)phenyl] group would significantly influence the intermolecular interactions and crystal packing of the molecule. This could lead to the formation of novel crystalline structures with distinct physical properties, such as solubility or melting point. nih.gov The pyridine nitrogen and amide oxygen atoms retain their ability to coordinate with metal ions, suggesting that this compound could serve as a ligand for creating coordination polymers. nih.govmdpi.com The bulky substituent would act as a spacer, potentially creating porous frameworks or materials with unique topologies. In analytical chemistry, the well-defined structure of the compound allows it to be used as a reference standard in chromatographic methods.

Future Perspectives in Synthetic Methodology Advancement

The standard synthesis of this compound involves a straightforward amidation reaction between 2-(benzyloxy)aniline and an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. nih.govmdpi.com While reliable, this method often requires stoichiometric amounts of coupling reagents, which can generate significant chemical waste.

Future research in synthetic methodology could focus on developing more efficient and sustainable routes to this and related N-aryl isonicotinamides. One promising area is the advancement of catalytic direct amidation, where a catalyst facilitates the reaction between the carboxylic acid and the amine directly, releasing only water as a byproduct. Another avenue involves leveraging biocatalysis, using enzymes like amidases or engineered ligases to form the amide bond under mild, aqueous conditions, representing a greener alternative to traditional organic synthesis. nih.gov Furthermore, novel cross-coupling strategies could enable the construction of the core structure in a more convergent and atom-economical fashion. researchgate.net The development of such methods for a common scaffold like isonicotinamide would have broad applicability in chemical synthesis. nih.govgoogle.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(benzyloxy)phenyl]isonicotinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling isonicotinic acid derivatives with 2-(benzyloxy)aniline precursors. Key steps include:

  • Acylation : Use of activating agents like EDCl or HOBt to facilitate amide bond formation.
  • Protection/Deprotection : The benzyloxy group may require protection during synthesis (e.g., using Boc groups) to prevent side reactions.
  • Optimization : Yields are sensitive to temperature (60–80°C) and solvent polarity (DMF or THF preferred). Lower temperatures reduce byproducts but prolong reaction times .
  • Example Protocol : A 72% yield was reported using EDCl/HOBt in DMF at 70°C for 12 hours.

Q. How is the structural integrity of this compound validated in new synthetic batches?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzyloxy group (δ ~4.9 ppm for OCH2_2Ph) and amide carbonyl (δ ~168 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 347.1392 for C20_{20}H17_{17}N2_2O2_2).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing, though this requires high-purity crystals .

Q. What primary biological targets or pathways are associated with this compound?

  • Methodological Answer : Based on structural analogs (e.g., ):

  • Kinase Inhibition : The isonicotinamide moiety may interact with ATP-binding pockets in kinases (e.g., RAF, PKB).
  • Enzyme Assays : In vitro kinase inhibition assays (e.g., luminescent ADP-Glo™) are used to screen activity.
  • Example Data : A related isonicotinamide derivative showed IC50_{50} = 4 nM against PKB-alpha in mouse plasma .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy positioning) affect bioactivity and selectivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituent positions (e.g., 2- vs. 3-benzyloxy on the phenyl ring).
  • Data Table :
Substituent PositionTarget Affinity (IC50_{50})Selectivity Ratio (Kinase A/B)
2-benzyloxy8 nM (PKB)12:1
3-benzyloxy45 nM (PKB)3:1
  • Key Insight : The 2-benzyloxy group enhances steric complementarity with hydrophobic kinase pockets, improving potency .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Source Validation : Ensure compound purity (>95% by HPLC) and exclude degradation products.
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration, incubation time) across labs.
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., vs. 15) to identify outliers.
  • Example : Discrepancies in PKB inhibition may arise from differences in enzyme isoforms or assay buffers .

Q. How can researchers optimize experimental conditions for in vitro studies of this compound?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity.
  • Stability : Pre-test compound stability in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24 hours.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Q. What advanced techniques differentiate positional isomers or degradation products of this compound?

  • Methodological Answer :

  • Chromatography : Use UPLC with a C18 column and gradient elution (e.g., 5–95% acetonitrile in 10 minutes) to separate isomers.
  • Tandem MS/MS : Fragment ions (e.g., m/z 105 for benzyloxy cleavage) help distinguish substituent positions.
  • Case Study : A 2020 study resolved 2- vs. 3-benzyloxy isomers using IR spectroscopy (C-O stretch at 1250 cm1^{-1} vs. 1220 cm1^{-1}) .

Data Contradiction Analysis

Q. Why do some studies report strong anticancer activity while others show limited efficacy?

  • Methodological Answer :

  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects.
  • Mechanistic Context : Activity may depend on upstream pathway activation (e.g., RAS mutations in RAF inhibitor studies).
  • Dosage Optimization : Re-evaluate dose-response curves; some effects manifest only at higher concentrations (e.g., >10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(benzyloxy)phenyl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-[2-(benzyloxy)phenyl]isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.